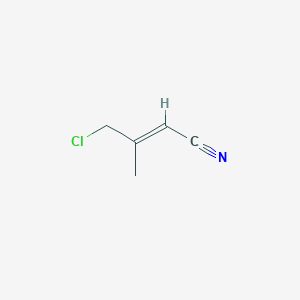
4-Chloro-3-methy-2-butenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
4-Chloro-3-methy-2-butenenitrile can be synthesized through multiple routes. One common method involves the reaction of diethyl cyanomethylphosphonate with chloroacetone . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .
Análisis De Reacciones Químicas
4-Chloro-3-methy-2-butenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-3-methy-2-butenenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes its potential use in developing pharmaceuticals.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Chloro-3-methy-2-butenenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-Chloro-3-methy-2-butenenitrile can be compared with other similar compounds such as:
4-Chloro-3-methylbut-2-enenitrile: Similar in structure but may have different reactivity and applications.
4-Chloro-3-methylcrotononitrile: Another related compound with potential differences in chemical behavior and uses.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and suitability for various applications in research and industry .
Propiedades
Número CAS |
4450-34-4 |
|---|---|
Fórmula molecular |
C5H6ClN |
Peso molecular |
115.56 g/mol |
Nombre IUPAC |
4-chloro-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3 |
Clave InChI |
BSJPXSSFMNEOQV-UHFFFAOYSA-N |
SMILES |
CC(=CC#N)CCl |
SMILES canónico |
CC(=CC#N)CCl |
Sinónimos |
4-Chlor-3-methyl-crotononitril; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















